molecular formula C26H22N4O3S B2655192 3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206992-94-0

3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2655192
CAS No.: 1206992-94-0
M. Wt: 470.55
InChI Key: FHIRKIGIGTWGGB-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This specific compound features a quinazoline-2,4-dione core, which is functionalized with a 4-methylbenzyl group and a 1,2,4-oxadiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline-2,4-dione core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be formed by the cyclization of acyl hydrazides with nitriles under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the quinazoline core with the 1,2,4-oxadiazole moiety using appropriate linkers and reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to ring-opening or hydrogenation products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazoline derivatives and ring-opened products.

    Substitution: Various substituted quinazoline and oxadiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological pathways and as a potential therapeutic agent due to its diverse biological activities.

    Industry: Use in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the oxadiazole ring and the methylthio group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the quinazoline-2,4-dione core with the 1,2,4-oxadiazole moiety and the 4-methylbenzyl group in 3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione may confer enhanced biological activity and specificity compared to other similar compounds. This structural uniqueness could make it a valuable candidate for further research and development in various scientific fields.

Biological Activity

The compound 3-(4-methylbenzyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of the quinazoline family. Quinazolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The structural confirmation is achieved using various spectroscopic techniques such as NMR and mass spectrometry. The presence of functional groups like oxadiazole and methylthio enhances its potential biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives, including the target compound. The biological evaluation was performed against various bacterial strains using the agar well diffusion method.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (mg/mL)
3-(4-methylbenzyl)-...Staphylococcus aureus1175
3-(4-methylbenzyl)-...Escherichia coli1080
3-(4-methylbenzyl)-...Candida albicans1277

The results indicate that the compound exhibits moderate activity against Gram-positive and Gram-negative bacteria. Notably, it showed an inhibition zone comparable to standard antibiotics like ampicillin.

Anticancer Activity

In addition to its antimicrobial properties, quinazoline derivatives have been studied for their anticancer potential. The compound's ability to inhibit cancer cell proliferation was assessed through in vitro assays.

Table 2: Anticancer Activity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)
3-(4-methylbenzyl)-...MCF-7 (breast cancer)15
3-(4-methylbenzyl)-...HeLa (cervical cancer)18

These findings suggest that the compound may serve as a potential lead in anticancer drug development.

The mechanism underlying the biological activity of quinazoline derivatives often involves inhibition of key enzymes such as DNA gyrase and topoisomerase IV in bacteria, and various kinases in cancer cells. Molecular docking studies have provided insights into how these compounds interact with target proteins.

Figure 1: Molecular Docking Results

Molecular docking simulations indicate favorable binding interactions between the compound and its target enzymes, suggesting a strong potential for inhibition.

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in treating infections and cancers:

  • Antibacterial Case Study : A study demonstrated that a related quinazoline derivative significantly inhibited the growth of multidrug-resistant Staphylococcus aureus, showcasing its potential in combating antibiotic resistance.
  • Anticancer Case Study : Research on a similar quinazoline derivative revealed its ability to induce apoptosis in MCF-7 cells through activation of caspase pathways.

Properties

CAS No.

1206992-94-0

Molecular Formula

C26H22N4O3S

Molecular Weight

470.55

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3S/c1-17-7-9-18(10-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)19-11-13-20(34-2)14-12-19/h3-14H,15-16H2,1-2H3

InChI Key

FHIRKIGIGTWGGB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)SC

solubility

not available

Origin of Product

United States

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